molecular formula C24H27NO4 B8374315 8,8-diethyl 9,10-dimethoxy-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline CAS No. 71266-78-9

8,8-diethyl 9,10-dimethoxy-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline

Cat. No. B8374315
CAS RN: 71266-78-9
M. Wt: 393.5 g/mol
InChI Key: SYFIMBLBFVCFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-diethyl 9,10-dimethoxy-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8,8-diethyl 9,10-dimethoxy-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,8-diethyl 9,10-dimethoxy-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

71266-78-9

Product Name

8,8-diethyl 9,10-dimethoxy-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

14,14-diethyl-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene

InChI

InChI=1S/C24H27NO4/c1-5-24(6-2)22-16(7-8-19(26-3)23(22)27-4)11-18-17-13-21-20(28-14-29-21)12-15(17)9-10-25(18)24/h7-8,11-13H,5-6,9-10,14H2,1-4H3

InChI Key

SYFIMBLBFVCFAG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2OC)OC)C=C3N1CCC4=CC5=C(C=C43)OCO5)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 8-chloro-9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-7-ylium; chloride (0.5 g, 1.2 mmol) in anhydrous diethyl ether (50 mL) at 0° C. was added a solution of ethylmagnesium bromide in tetrahydrofuran (3 M, 4.4 mL, 13 mmol) dropwise. After stirring at 0° C. for 30 min, the reaction was quenched by adding saturated aqueous ammonium chloride solution (30 mL). The mixture was extracted with diethyl ether (2×100 mL), washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was re-crystallized from diethyl ether to afford 8,8-diethyl 9,10-dimethoxy-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline (320 mg, 67%). LC/MS m/e calcd for C24H27NO4 (M+H)+: 394.49, observed: 394.1; 1H NMR (400 MHz, DMSO-d6) δ ppm 0.79 (t, J=6.32 Hz, 6 H) 1.78-1.95 (m, 2 H) 2.02-2.18 (m, 2 H) 2.73 (s, 2 H) 3.19 (s, 2 H) 3.74 (d, J=12.88 Hz, 6 H) 5.34 (s, 1 H) 5.99 (s, 2 H) 6.52 (d, J=8.34 Hz, 1 H) 6.74 (s, 1 H) 6.79 (d, J=8.08 Hz, 1 H) 7.18 (s, 1 H).
Name
8-chloro-9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-7-ylium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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